Phosphorane, difluorotris(trifluoromethyl)-
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Overview
Description
Phosphorane, difluorotris(trifluoromethyl)- is a chemical compound with the molecular formula C3F11P It is known for its unique structure, which includes a phosphorus atom bonded to three trifluoromethyl groups and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorane, difluorotris(trifluoromethyl)- can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl iodide (CF3I) with white phosphorus (P4) in the presence of a suitable catalyst . Another method includes the reaction of cadmium trifluoromethyl (Cd(CF3)2) with phosphorus triiodide (PI3) . Additionally, the reduction of phosphorane (CF3)3PF2 can also yield this compound .
Industrial Production Methods
Industrial production of phosphorane, difluorotris(trifluoromethyl)- typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are usually carried out under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphorane, difluorotris(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine (Cl2) or bromine (Br2) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions . Substitution reactions often require specific catalysts and conditions, such as the presence of a base or an acid to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphorane derivatives with higher oxidation states, while reduction reactions may produce phosphorane derivatives with lower oxidation states . Substitution reactions can result in a variety of phosphorane compounds with different functional groups .
Scientific Research Applications
Phosphorane, difluorotris(trifluoromethyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism by which phosphorane, difluorotris(trifluoromethyl)- exerts its effects involves its ability to act as a strong Lewis acid . This property allows it to interact with various nucleophiles and electrophiles, facilitating a range of chemical reactions. The trifluoromethyl groups enhance its reactivity and stability, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Phosphorane, difluorotris(trifluoromethyl)- can be compared with other similar compounds, such as:
Trifluoromethylphosphine (P(CF3)3): Known for its use as a ligand in transition metal coordination chemistry.
Trifluoromethylphosphorane (CF3)3PF2: Another trifluoromethylated phosphorane with different reactivity and applications.
The uniqueness of phosphorane, difluorotris(trifluoromethyl)- lies in its specific combination of trifluoromethyl and fluorine groups, which confer distinct chemical properties and reactivity compared to other phosphoranes .
Properties
IUPAC Name |
difluoro-tris(trifluoromethyl)-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F11P/c4-1(5,6)15(13,14,2(7,8)9)3(10,11)12 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSPJFUJVRMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F11P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453158 |
Source
|
Record name | Phosphorane, difluorotris(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.99 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661-45-0 |
Source
|
Record name | Phosphorane, difluorotris(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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